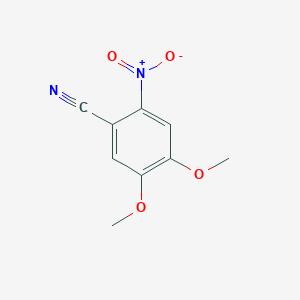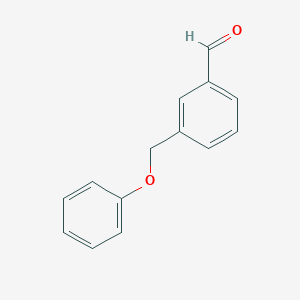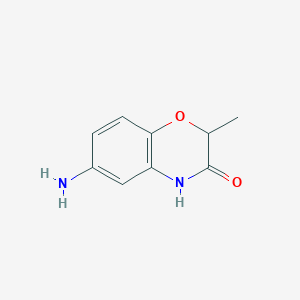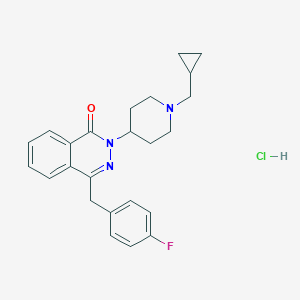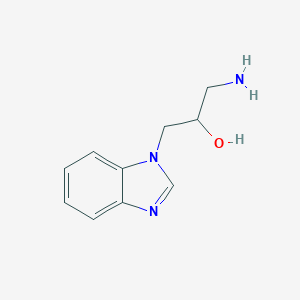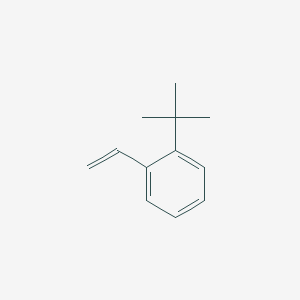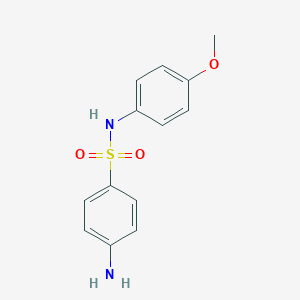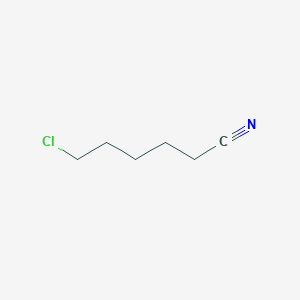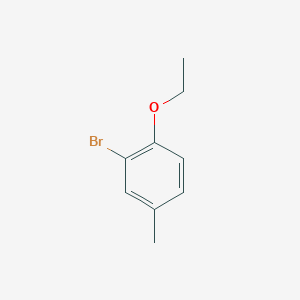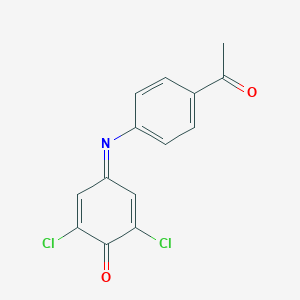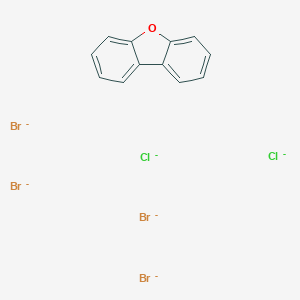![molecular formula C25H34N3O7P B011017 N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine CAS No. 110786-00-0](/img/structure/B11017.png)
N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine is a peptide-like compound with a molecular formula of C25H34N3O7P and a molecular weight of 519.527 Da This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a phenylethyl group, and a phosphoryl group
Vorbereitungsmethoden
The synthesis of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves several steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the coupling of protected amino acids using peptide coupling reagents such as EDCI or DCC. The final deprotection step involves the removal of the Cbz groups under hydrogenation conditions .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions.
Analyse Chemischer Reaktionen
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The oxidation typically occurs at the phosphoryl group, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols can replace the benzyloxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding. Its phosphoryl group makes it a valuable tool for investigating phosphorylation processes in cells.
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group allows it to bind to enzymes and receptors, while the phosphoryl group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine can be compared with other similar compounds, such as:
Carbobenzoxy-GlyP-L-Leu-L-Leu (ZGPLL): This compound has a similar structure but includes a glycine residue instead of alanine.
Carbobenzoxy-L-PheP-L-Leu-L-Ala (ZFPLA): This compound is closely related and is used as a transition-state analogue in enzyme studies.
The uniqueness of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine lies in its specific combination of functional groups, which allows for diverse chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
110786-00-0 |
|---|---|
Molekularformel |
C25H34N3O7P |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N3O7P/c1-17(2)14-21(23(29)26-18(3)24(30)31)28-36(33,34)22(15-19-10-6-4-7-11-19)27-25(32)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)(H2,28,33,34)/t18-,21-,22+/m0/s1 |
InChI-Schlüssel |
PREBTZMCCRSQJI-YUXAGFNASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NP(=O)([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
| 110786-00-0 | |
Synonyme |
carbobenzoxy-Phe(p)-Leu-Ala carbobenzoxy-phenylalanyl(p)-leucyl-alanine ZF(p)LA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
